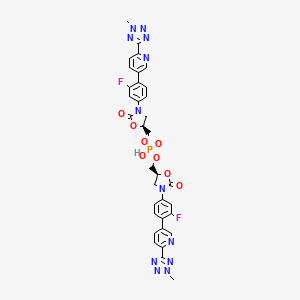
bis-Tedizolidyl Phosphate Diester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-Tedizolidyl Phosphate Diester: is a chemical compound identified by the CAS number 1256966-02-5. It is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound is primarily used as an intermediate in the synthesis of Tedizolid, which is effective against multidrug-resistant Gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis-Tedizolidyl Phosphate Diester involves the reaction of Tedizolid with phosphoric acid derivatives. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using a readily available phosphonylation reagent and alcohols with environmentally benign zinc(II) catalysts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosphorus oxychloride and alcohols in the presence of a catalyst. The reaction mixture is stirred at controlled temperatures, followed by washing, filtration, and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate triesters.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents like alcohols and amines can be used for substitution reactions.
Major Products:
Oxidation: Phosphate triesters.
Substitution: Various substituted phosphate diesters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: In the field of medicine, this compound is an intermediate in the synthesis of Tedizolid, which is used to treat acute bacterial skin and skin structure infections caused by drug-resistant bacteria .
Industry: The compound is also utilized in the development of recyclable thermoset networks with intrinsic flame retardancy .
Wirkmechanismus
Bis-Tedizolidyl Phosphate Diester exerts its effects by acting as an intermediate in the synthesis of Tedizolid. Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action is effective against multidrug-resistant Gram-positive bacteria.
Vergleich Mit ähnlichen Verbindungen
Tedizolid: The parent compound, used as an antibiotic.
Phosphate Diesters in DNA and RNA: These compounds play a critical role in connecting nucleotides in DNA and RNA via a sugar-phosphate backbone.
Uniqueness: Bis-Tedizolidyl Phosphate Diester is unique due to its specific role as an intermediate in the synthesis of Tedizolid, which has significant medical applications in treating drug-resistant bacterial infections. Its ability to participate in various chemical reactions and its use in developing flame-retardant materials further highlight its versatility.
Biologische Aktivität
bis-Tedizolidyl Phosphate Diester, identified by its CAS number 1256966-02-5, is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for elucidating its role in combating antibiotic resistance and developing new therapeutic agents.
The biological activity of this compound is primarily linked to its function as an intermediate in the synthesis of Tedizolid. Tedizolid exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is particularly effective against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Synthesis and Reactivity
The synthesis of this compound typically involves phosphonylation reactions using various reagents. Efficient catalytic methods employing environmentally friendly Zn(II) catalysts have been developed, emphasizing both yield and sustainability.
Synthetic Routes
- Phosphonylation Reagents : Utilized to introduce phosphate groups.
- Catalytic Methods : Employing Zn(II) for high-yield synthesis.
Biological Activity Data
While this compound itself may not exhibit direct antibacterial properties, its role in synthesizing Tedizolid underscores its importance in pharmaceutical applications. The following table summarizes key data regarding its biological activity:
| Parameter | Value |
|---|---|
| Molecular Formula | C34H29F2N12O8P |
| Molecular Weight | 802.6 g/mol |
| Antibacterial Activity | Indirect (via Tedizolid) |
| Target Bacteria | Gram-positive (e.g., MRSA) |
| Mechanism of Action | Inhibition of protein synthesis |
Case Studies and Research Findings
Several studies have highlighted the pharmacokinetics and efficacy of Tedizolid, which directly relate to the biological activity of this compound:
-
Study on Pharmacokinetics :
- A clinical trial demonstrated that Tedizolid phosphate showed significant clinical efficacy with a dosing regimen of 200 mg once daily for treating acute bacterial skin and skin structure infections (ABSSSI) .
- The pharmacokinetic profile indicated a favorable half-life that supports once-daily administration without food restrictions.
- Comparative Studies :
-
Analytical Applications :
- This compound has been utilized as a reference material in analytical chemistry, aiding in the calibration and validation processes for various assays.
Eigenschaften
Molekularformel |
C34H29F2N12O8P |
|---|---|
Molekulargewicht |
802.6 g/mol |
IUPAC-Name |
bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1 |
InChI-Schlüssel |
UGUGELYBSIMIPH-ZEQRLZLVSA-N |
Isomerische SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Kanonische SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















